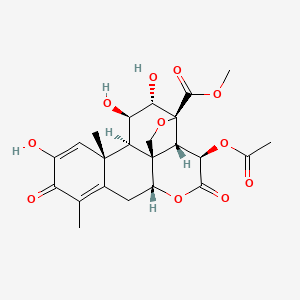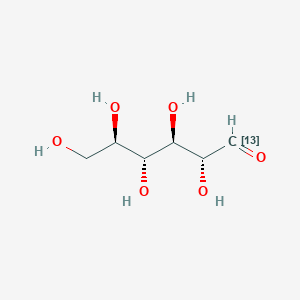
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is a compound with the molecular formula C6H12O6. It is a type of polyhydroxy aldehyde, which means it contains multiple hydroxyl groups (-OH) and an aldehyde group (-CHO).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal can be achieved through various methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. For example, glucose can be oxidized using bromine water or nitric acid to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. These microorganisms are cultured in large bioreactors, where they convert glucose into the target compound through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a polyhydroxy alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces polyhydroxy alcohols.
Substitution: Produces esters or ethers depending on the substituent.
Applications De Recherche Scientifique
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: A simple sugar with a similar structure but lacks the specific isotopic labeling.
D-mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-galactose: Similar to glucose but with a different configuration at one of the carbon atoms.
Uniqueness
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is unique due to its specific isotopic labeling, which makes it valuable for tracing metabolic pathways and studying enzyme mechanisms. Its multiple hydroxyl groups also make it highly reactive and versatile for various chemical transformations .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |
Clé InChI |
GZCGUPFRVQAUEE-NGBFSFADSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


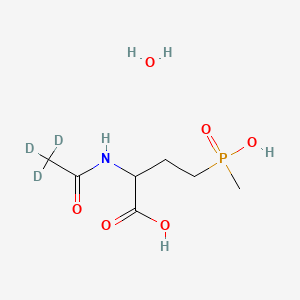
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
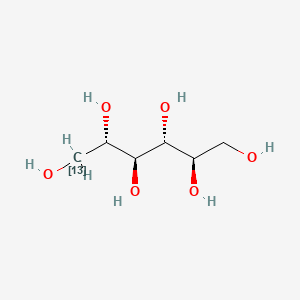

![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
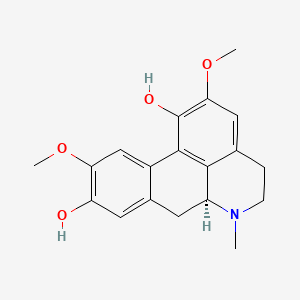

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
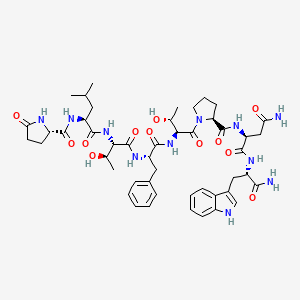
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
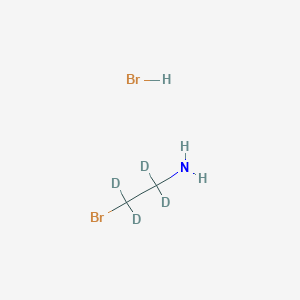
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

